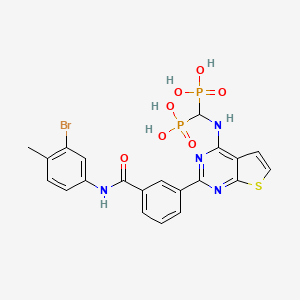
hGGPPS-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hGGPPS-IN-3: is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). It is characterized as a C-2-substituted thienopyrimidine-based bisphosphonate analogue. This compound selectively induces apoptosis in multiple myeloma cells and demonstrates antimyeloma activity in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-3 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The process typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the thienopyrimidine core.
Substitution at the C-2 Position: The core is then substituted at the C-2 position with specific groups to enhance its inhibitory activity.
Bisphosphonate Addition: The final step involves the addition of bisphosphonate groups to the substituted thienopyrimidine core
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: hGGPPS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the C-2 position, to form different analogues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
hGGPPS-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase.
Biology: Investigated for its role in inducing apoptosis in multiple myeloma cells.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.
Industry: Utilized in the development of new inhibitors targeting geranylgeranyl pyrophosphate synthase .
Wirkmechanismus
hGGPPS-IN-3 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for various cellular processes. By inhibiting this enzyme, this compound blocks protein prenylation, leading to apoptosis in multiple myeloma cells. The compound specifically targets the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
- Dehydrocrenatidine
- Karanjin
- Isobavachalcone
- JTE-013
- ONC212
- STAT3-IN-1
- Dioscin
- NVP-TAE 226
Comparison: hGGPPS-IN-3 is unique due to its specific substitution at the C-2 position of the thienopyrimidine core, which enhances its inhibitory activity against human geranylgeranyl pyrophosphate synthase. This specificity allows it to selectively induce apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H19BrN4O7P2S |
|---|---|
Molekulargewicht |
613.3 g/mol |
IUPAC-Name |
[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
InChI-Schlüssel |
WULFKXIDSFBTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


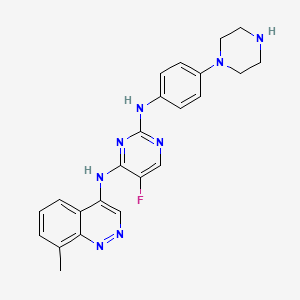
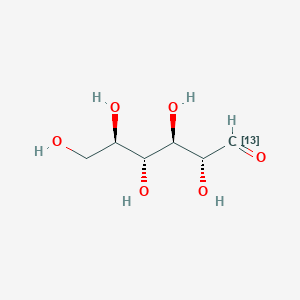
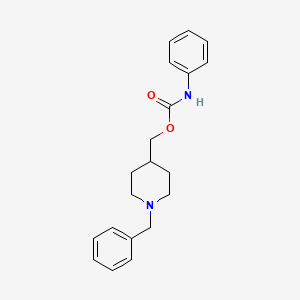

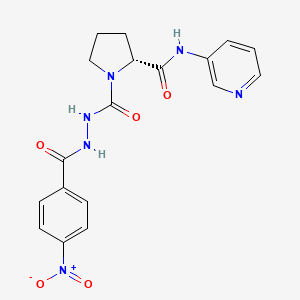

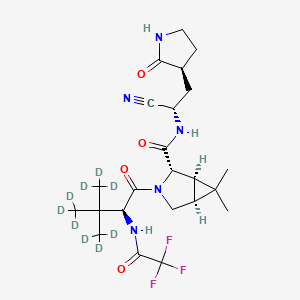
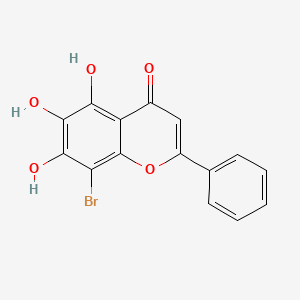




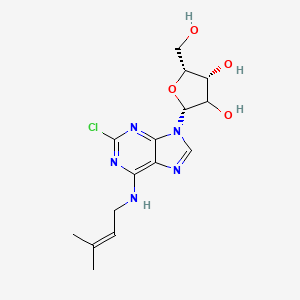
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
